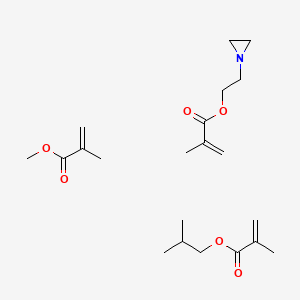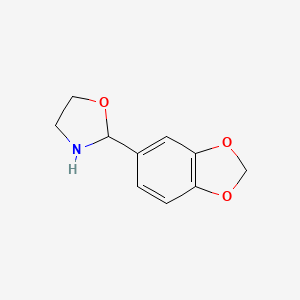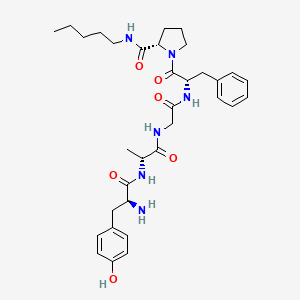
Calcium--magnesium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium–magnesium (1/1) is a compound that consists of calcium and magnesium in a 1:1 ratio. Both calcium and magnesium are essential minerals that play crucial roles in various physiological processes in the human body. Calcium is vital for bone health, muscular contraction, cardiovascular health, and skin health, while magnesium is important for over 300 biochemical reactions, including maintaining blood glucose control, regulating blood pressure, and muscle and nerve function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium and magnesium can be combined through various synthetic routes. One common method is the complexometric titration using ethylenediaminetetraacetic acid (EDTA). In this method, calcium and magnesium ions are complexed with EDTA, and the reaction is monitored using indicators such as Eriochrome Black T . Another method involves the use of calcium and magnesium salts, which are dissolved in water and then combined under controlled pH conditions to form the desired compound .
Industrial Production Methods
Industrial production of calcium–magnesium compounds typically involves the extraction of calcium and magnesium from natural sources such as limestone and dolomite. These minerals are processed to obtain calcium oxide and magnesium oxide, which are then combined in the desired ratio. The process involves heating the minerals to high temperatures to facilitate the reaction and produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Calcium–magnesium (1/1) undergoes various types of chemical reactions, including:
Oxidation: Both calcium and magnesium can react with oxygen to form their respective oxides.
Reduction: Calcium and magnesium can be reduced from their oxides using reducing agents such as carbon.
Substitution: Calcium and magnesium can participate in substitution reactions where they replace other metals in compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, carbon, and various acids and bases. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include calcium oxide, magnesium oxide, and various calcium and magnesium salts, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Calcium–magnesium (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Studied for its role in cellular processes and enzyme function.
Medicine: Used in supplements to address calcium and magnesium deficiencies and in treatments for conditions such as osteoporosis and cardiovascular diseases.
Industry: Used in the production of materials such as cement and as a component in various industrial processes
Mecanismo De Acción
Calcium and magnesium exert their effects through various molecular targets and pathways. Calcium plays a vital role in signal transduction pathways, muscle contractions, and bone health. It acts as a secondary messenger in many cellular processes and is involved in the activation of various enzymes . Magnesium, on the other hand, is essential for maintaining intracellular calcium levels, regulating muscle and nerve function, and supporting over 300 biochemical reactions in the body .
Comparación Con Compuestos Similares
Calcium–magnesium (1/1) can be compared with other similar compounds such as:
Calcium carbonate: Primarily used as a calcium supplement and antacid.
Magnesium oxide: Used as a magnesium supplement and in industrial applications.
Calcium citrate: Another form of calcium supplement that is well-absorbed by the body
The uniqueness of calcium–magnesium (1/1) lies in its balanced ratio, which ensures optimal absorption and utilization of both minerals in the body. This balanced ratio is particularly beneficial for individuals with deficiencies in both calcium and magnesium, as it helps maintain the necessary levels of these essential minerals .
Propiedades
Número CAS |
12133-32-3 |
|---|---|
Fórmula molecular |
CaMg |
Peso molecular |
64.38 g/mol |
Nombre IUPAC |
calcium;magnesium |
InChI |
InChI=1S/Ca.Mg |
Clave InChI |
ZFXVRMSLJDYJCH-UHFFFAOYSA-N |
SMILES canónico |
[Mg].[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)


![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)

![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)


![Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-](/img/structure/B14482248.png)
![[1-Amino-3-(2-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14482250.png)


